molecular formula C11H10O4 B1598435 Methyl 6-methoxybenzofuran-2-carboxylate CAS No. 55364-67-5

Methyl 6-methoxybenzofuran-2-carboxylate

Cat. No. B1598435
Key on ui cas rn: 55364-67-5
M. Wt: 206.19 g/mol
InChI Key: XSWDPIQGBIWAPT-UHFFFAOYSA-N
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Patent
US05723479

Procedure details

Boron tribromide (24.9 g) was added dropwise to a solution of methyl 6-methoxybenzofuran-2-carboxylate (18.6 g) in dichloromethane (200 ml) at 0° C., followed by stirring at room temperature for 1 day. The reaction mixture was poured over ice water; ethyl acetate (300 ml) was added. After the organic layer was washed with water and dried (MgSO4), the solvent was distilled off; 10% hydrochloric acid-methanol (60 ml) was added to the residue, followed by heating at 70° to 80° C. for 5 hours. The reaction mixture was concentrated under reduced pressure; the resulting crystals of methyl 6-hydroxybenzofuran-2-carboxylate (10.75 g) were collected by filtration using diethyl ether-isopropyl ether (2:1, v/v). The filtrate was concentrated; the residue was subjected to silica gel column chromatography. From the fraction eluted with diethyl ether-hexane (1:2, v/v), methyl 6-hydroxybenzofuran-2-carboxylate (1.75 g) was obtained (total yield 73%), which was then recrystallized from diethyl ether-isopropyl ether to yield colorless prisms having a melting point of 176° to 177° C.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:19]=[CH:18][C:10]2[CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[O:13][C:9]=2[CH:8]=1.C(OCC)(=O)C>ClCCl>[OH:6][C:7]1[CH:19]=[CH:18][C:10]2[CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[O:13][C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
18.6 g
Type
reactant
Smiles
COC1=CC2=C(C=C(O2)C(=O)OC)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
10% hydrochloric acid-methanol (60 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 70° to 80° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting crystals of methyl 6-hydroxybenzofuran-2-carboxylate (10.75 g) were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
From the fraction eluted with diethyl ether-hexane (1:2

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
OC1=CC2=C(C=C(O2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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